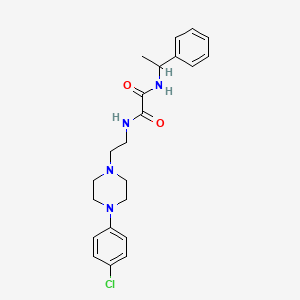

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide” is a derivative of piperazine . Piperazine derivatives are often used in the treatment of allergies .

Synthesis Analysis

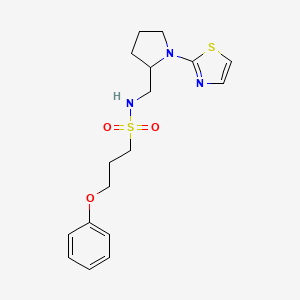

The synthesis of similar compounds has been described in the literature . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .Physical And Chemical Properties Analysis

One of the similar compounds, “®(-)-1-[(4-chlorophenyl)phenyl]methyl-4-[2-[(4-amino)sulfonyl]phenylamino]ethyl piperazine (3f)”, has a yield of 71%, melting point of 72–75°C, and [α] 30 D: −5.02 (c = 1, EtOH) .科学的研究の応用

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the compound , were synthesized and investigated for their potential anticancer activities. Specifically, derivatives with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Antimicrobial Activity

Compounds synthesized from benzo[b]thiophen-4-yl and benzo[d]isothiazole-3-yl linked to a piperazine derivative exhibited notable antimicrobial activity. One compound, in particular, showed potent activity against gram-negative bacteria P. aeruginosa, surpassing the standard drug chloramphenicol in inhibitory efficacy. Other derivatives demonstrated effective inhibitory activity against S. aureus, P. aeruginosa, E. coli, and the fungal strain C. albicans (Mishra & Chundawat, 2019).

Analgesic Activity

A novel compound, closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, demonstrated significant analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This compound showed high affinity for rat sodium channel site 2 and potent inhibitory activity against TTX-R Na+ currents of the rat dorsal root ganglia sensory neuron, indicating potential for pain management applications (Kam et al., 2012).

Enhancement of A1 Adenosine Receptor Activity

The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives revealed their potential as allosteric enhancers of the A1-adenosine receptor. This finding suggests a novel approach for modulating the A1 receptor's activity, which could be beneficial in treating disorders related to this receptor's dysfunction (Romagnoli et al., 2008).

作用機序

Target of Action

Similar compounds have been found to target protein kinase b (pkb or akt) and h1 receptors .

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . They also have higher affinity to H1 receptors than histamine .

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is key in regulating growth and survival within cells.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUHOBZHDCVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2800602.png)

![4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800604.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)

![N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800609.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)

![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)